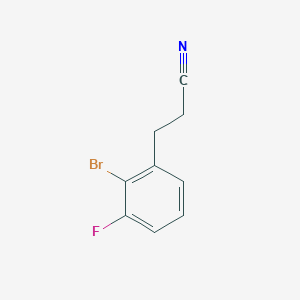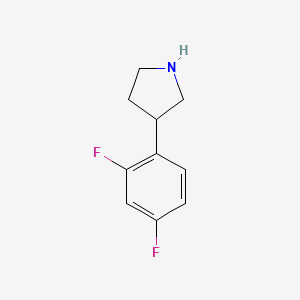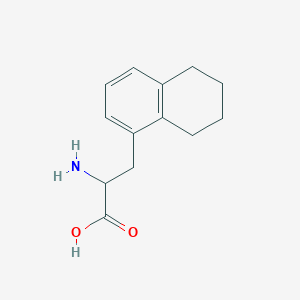
2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a naphthalene ring system that is partially hydrogenated, making it a tetrahydronaphthalene derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives and amino acids.
Hydrogenation: The naphthalene ring is partially hydrogenated to form the tetrahydronaphthalene structure. This step is usually carried out under hydrogen gas in the presence of a palladium or platinum catalyst.
Coupling: The final step involves coupling the tetrahydronaphthalene derivative with a propanoic acid moiety, typically using coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
化学反応の分析
Types of Reactions
2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring or reduce any ketone groups present.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can produce a variety of amino acid derivatives.
科学的研究の応用
2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: This compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
2-Amino-3-(naphthalen-1-yl)propanoic acid: This compound lacks the tetrahydronaphthalene structure and has different chemical properties.
2-Amino-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoic acid: A similar compound with a different position of the amino group on the naphthalene ring.
Uniqueness
2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid is unique due to its specific structural features, such as the tetrahydronaphthalene ring and the position of the amino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
2-amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C13H17NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6,12H,1-2,4,7-8,14H2,(H,15,16) |
InChIキー |
PYPAGNLVLUPZIG-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C=CC=C2CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



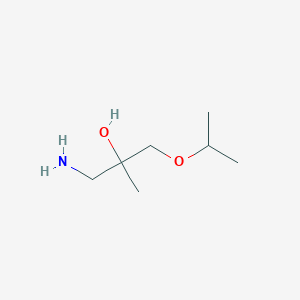
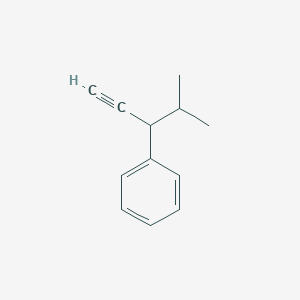
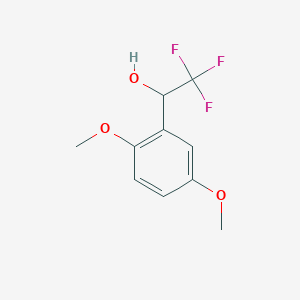
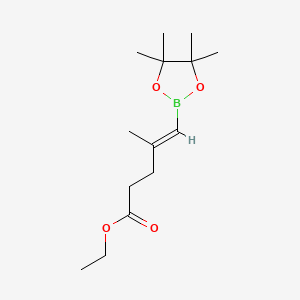
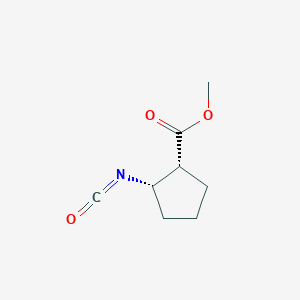

![rac-tert-butyl(1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate,trans](/img/structure/B13593560.png)


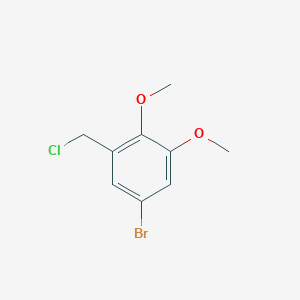
![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}aceticacid](/img/structure/B13593591.png)
